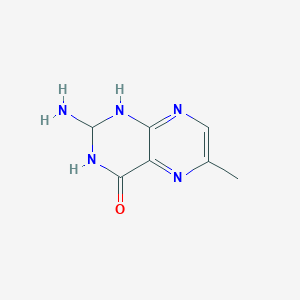
2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions. This compound’s unique structure makes it an interesting subject for chemical and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,4,5-triaminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.
化学反応の分析
Types of Reactions
2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with different oxidation states, while substitution reactions can introduce various functional groups.
科学的研究の応用
2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors or in drug design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.
類似化合物との比較
Similar Compounds
2-Amino-4-hydroxy-6-methylpteridine: Similar structure but with a hydroxyl group at the 4-position.
2-Amino-6-methylpteridine: Lacks the dihydro component, resulting in different chemical properties.
2,4-Diamino-6-methylpteridine: Contains an additional amino group, altering its reactivity.
Uniqueness
2-Amino-6-methyl-2,3-dihydropteridin-4(1H)-one is unique due to its specific substitution pattern and dihydropteridine ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
91300-48-0 |
|---|---|
分子式 |
C7H9N5O |
分子量 |
179.18 g/mol |
IUPAC名 |
2-amino-6-methyl-2,3-dihydro-1H-pteridin-4-one |
InChI |
InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2,7H,8H2,1H3,(H,9,11)(H,12,13) |
InChIキー |
CNAJSHUAECXROV-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C(=N1)C(=O)NC(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)
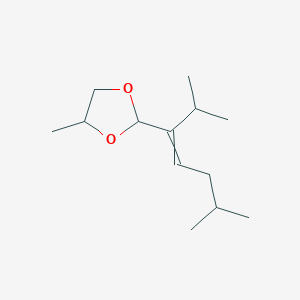
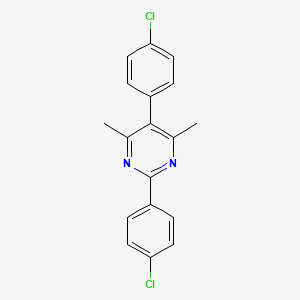
![2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]](/img/structure/B14350710.png)
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)
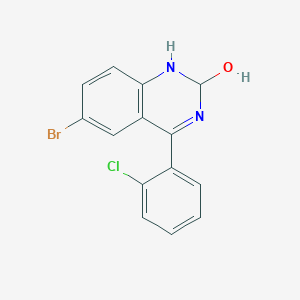
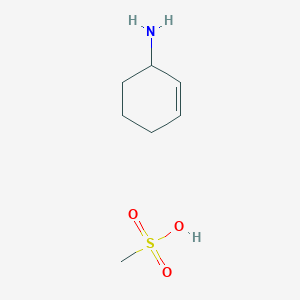
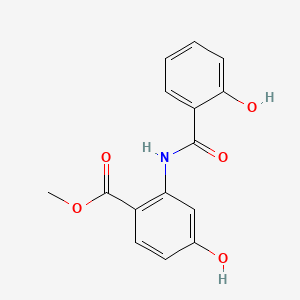
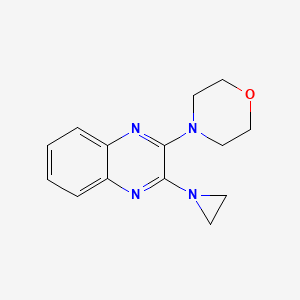
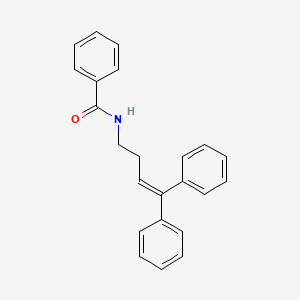
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]](/img/structure/B14350757.png)
![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
